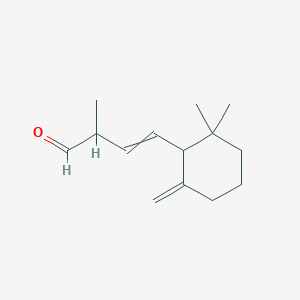![molecular formula C14H13N3O B14627023 1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide CAS No. 56133-27-8](/img/structure/B14627023.png)
1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse biological activities. This compound is characterized by the presence of a cyanophenyl group attached to a dihydropyridine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-cyanobenzyl chloride with 1,4-dihydropyridine-3-carboxamide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of tetrahydropyridine derivatives. Sodium borohydride is often used as a reducing agent.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyano group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in tetrahydropyridine compounds .
Scientific Research Applications
1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Mechanism of Action
The mechanism of action of 1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmitter release. This interaction is mediated through the dihydropyridine ring, which is a key structural feature for binding to calcium channels .
Comparison with Similar Compounds
1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide can be compared with other 1,4-dihydropyridine derivatives, such as nifedipine and amlodipine. While these compounds share a similar core structure, they differ in their substituents and, consequently, their biological activities. For instance, nifedipine is primarily used as an antihypertensive agent, while amlodipine has a longer duration of action and is used for chronic management of hypertension .
Similar compounds include:
Nifedipine: Used for the treatment of hypertension and angina.
Amlodipine: Known for its long-acting antihypertensive effects.
Felodipine: Another antihypertensive agent with a similar mechanism of action.
Properties
CAS No. |
56133-27-8 |
|---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-[(4-cyanophenyl)methyl]-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O/c15-8-11-3-5-12(6-4-11)9-17-7-1-2-13(10-17)14(16)18/h1,3-7,10H,2,9H2,(H2,16,18) |
InChI Key |
DELPXHRQZPFCFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


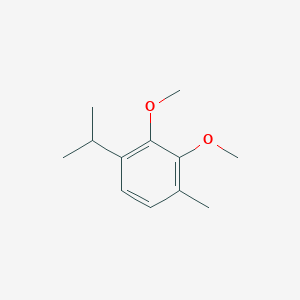

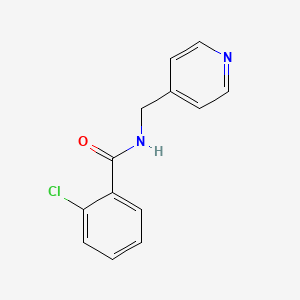
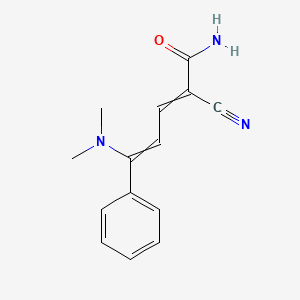
![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14626973.png)

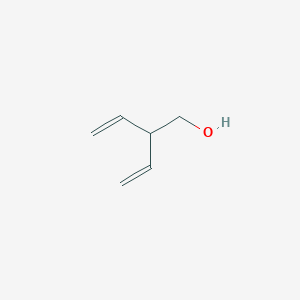
![5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14626979.png)
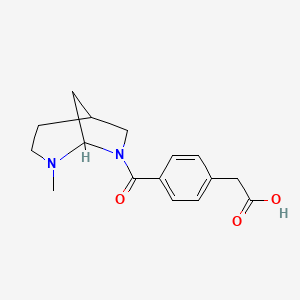
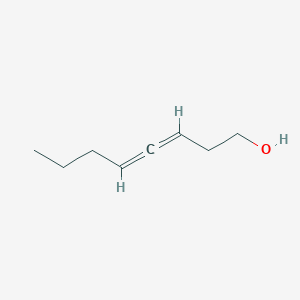
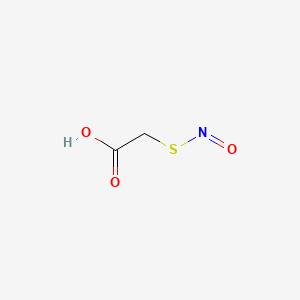

![4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14627004.png)
